1-Methyl-4-((2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)sulfonyl)benzene
Description
1-Methyl-4-((2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)sulfonyl)benzene is a sulfone derivative featuring a methyl-substituted benzene ring linked to a triethylene glycol (TEG) chain terminated with a propargyl ether group. The compound’s structure combines a hydrophobic aromatic core with a hydrophilic, flexible TEG spacer and a reactive alkyne moiety. This design makes it particularly valuable in click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation and radiopharmaceutical synthesis . Its synthesis typically involves propargylation of a TEG intermediate followed by sulfonylation, as evidenced by protocols using propargyl bromide and sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) . The compound’s purity and structural integrity are confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Properties
Molecular Formula |
C16H22O5S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-methyl-4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylsulfonyl]benzene |
InChI |
InChI=1S/C16H22O5S/c1-3-8-19-9-10-20-11-12-21-13-14-22(17,18)16-6-4-15(2)5-7-16/h1,4-7H,8-14H2,2H3 |
InChI Key |
ZRBRWVRWVYKWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCOCCOCCOCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Methoxy-4-{1-[2-(methylsulfonyl)ethoxy]prop-2-yn-1-yl}benzene (Compound 2d)
- Structure : Shorter ethylene glycol chain (one ethoxy unit) with a methylsulfonyl group instead of a benzene sulfonyl group.
- Synthesis: Prepared via reaction of 1-(4-methoxyphenyl)prop-2-yn-1-ol with 2-(methylsulfonyl)ethanol, yielding 89% as a yellow oil .
- Applications : Less suitable for CuAAC due to the absence of a terminal alkyne; primarily used in organic synthesis intermediates.
- Solubility : Lower hydrophilicity compared to the target compound due to the shorter chain.
1-Methyl-4-(2-phenoxyethylsulfonyl)benzene
- Structure: Phenoxyethyl group replaces the TEG-propargyl chain.
- Properties: Increased hydrophobicity due to the aromatic phenoxy group, limiting aqueous solubility .
- Applications : Used in surfactant research or as a stabilizer in polymer chemistry, lacking click chemistry utility.
3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne (Compound 5)
- Structure : TEG chain with a terminal alkyne but a chlorine atom instead of a sulfonylbenzene group.
- Synthesis: Reacts 2-(2-(2-chloroethoxy)ethoxy)ethanol with propargyl bromide using NaH/THF .
- Reactivity : Chlorine serves as a leaving group, enabling nucleophilic substitutions but lacking sulfone stability .
2-Ethoxy-1-methoxy-4-(2-(methylsulfonyl)ethyl)benzene
- Structure : Dual alkoxy substituents (ethoxy and methoxy) with a methylsulfonyl-ethyl side chain.
- Properties : Higher molecular weight (258.34 g/mol) and reduced flexibility compared to the target compound .
Comparative Data Table
Physicochemical and Application Differences
- Hydrophilicity: The TEG chain in the target compound enhances water solubility, unlike phenoxy- or methylsulfonyl-containing analogues .
- Reactivity: The terminal alkyne enables selective CuAAC reactions, distinguishing it from non-alkyne derivatives .
- Stability : Sulfonyl groups provide oxidative stability compared to tosylates or chlorides, which are prone to hydrolysis .
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